molecular formula C8H13NO3S B14548896 S-(3-Oxocyclopentyl)-L-cysteine CAS No. 61727-75-1

S-(3-Oxocyclopentyl)-L-cysteine

Cat. No.: B14548896
CAS No.: 61727-75-1
M. Wt: 203.26 g/mol
InChI Key: CJNBZWKGOUAXQM-MLWJPKLSSA-N
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Description

S-(3-Oxocyclopentyl)-L-cysteine is a synthetic cysteine derivative featuring a 3-oxocyclopentyl group attached to the sulfur atom of L-cysteine. Like other S-substituted L-cysteine derivatives, it is hypothesized to interact with enzymes in the mercapturic acid pathway, particularly glutathione S-transferases (GSTs) and cysteine conjugate β-lyases, which are critical for detoxification and bioactivation processes . The 3-oxocyclopentyl group introduces a cyclic ketone moiety, which may influence solubility, metabolic stability, and target specificity compared to other substituents.

Properties

CAS No.

61727-75-1

Molecular Formula

C8H13NO3S

Molecular Weight

203.26 g/mol

IUPAC Name

(2R)-2-amino-3-(3-oxocyclopentyl)sulfanylpropanoic acid

InChI

InChI=1S/C8H13NO3S/c9-7(8(11)12)4-13-6-2-1-5(10)3-6/h6-7H,1-4,9H2,(H,11,12)/t6?,7-/m0/s1

InChI Key

CJNBZWKGOUAXQM-MLWJPKLSSA-N

Isomeric SMILES

C1CC(=O)CC1SC[C@@H](C(=O)O)N

Canonical SMILES

C1CC(=O)CC1SCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(3-Oxocyclopentyl)-L-cysteine typically involves the reaction of L-cysteine with a cyclopentanone derivative. One common method includes the use of a base to deprotonate the thiol group of L-cysteine, followed by nucleophilic addition to the carbonyl group of cyclopentanone. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the reaction under optimized conditions, ensuring consistent product quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

S-(3-Oxocyclopentyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Secondary alcohols.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

S-(3-Oxocyclopentyl)-L-cysteine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-(3-Oxocyclopentyl)-L-cysteine involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key S-substituted L-cysteine derivatives, their substituent groups, biological activities, and metabolic pathways:

Compound Name Substituent Group Target Enzymes/Pathways Biological Activity Key Research Findings
S-(3-Oxocyclopentyl)-L-cysteine 3-Oxocyclopentyl (cyclic ketone) β-lyase, GST (hypothesized) Potential nephrotoxicity or prodrug activation (theoretical) Structural analogs suggest moderate solubility due to ketone; may undergo β-lyase-mediated bioactivation .
S-Trityl-L-Cysteine (STLC) Trityl (triphenylmethyl) Eg5 kinesin Mitotic arrest, apoptosis in HL-60 cells Induces G2/M phase arrest (24–48 h) and apoptosis in a concentration-dependent manner; reversible upon drug removal .
S-(6-Purinyl)-L-cysteine 6-Purinyl β-lyase, GST Kidney-selective antitumor prodrug Activated in renal tissue via β-lyase, minimizing systemic toxicity .
S-(2-Benzothiazolyl)-L-cysteine (BTC) 2-Benzothiazolyl Cytosolic β-lyase Substrate for β-lyase; nephrotoxic potential Km = 0.97 mM, kcat = 9.35 min⁻¹ in human kidney cytosol; inhibited by aminooxyacetic acid .
S-Diphenylmethyl-L-cysteine Diphenylmethyl N/A Not explicitly studied High hydrophobicity may limit solubility but enhance membrane permeability .
N-Acetyl-S-(3-amino-3-oxopropyl)cysteine 3-Amino-3-oxopropyl Metabolic conjugation Acrylamide metabolite Biomarker for acrylamide exposure; detected in urine and biospecimens .
S-Allyl-L-cysteine Allyl Direct antioxidant pathways Neuroprotective, antioxidant Low toxicity in normal bone marrow cells; used in dietary supplements .

Mechanistic Insights

  • Enzyme Specificity: Compounds like S-(6-Purinyl)-L-cysteine and BTC are bioactivated by β-lyase, leading to tissue-specific toxicity or therapeutic effects.
  • Solubility and Distribution : Hydrophobic substituents (e.g., trityl, diphenylmethyl) enhance membrane permeability but reduce aqueous solubility, limiting renal clearance. In contrast, polar groups (e.g., 3-oxocyclopentyl, carboxyethyl) improve solubility but may require active transport for cellular uptake .
  • Therapeutic vs. Toxic Effects: STLC’s selectivity for Eg5 kinesin demonstrates how substituent bulkiness can target mitotic machinery without broad cytotoxicity . Conversely, S-(1,2-dicarboxyethyl)-L-cysteine, found in cataractous lenses, highlights the role of non-enzymatic adduct formation in disease .

Metabolic Pathways

  • β-Lyase Activation : BTC and S-(6-Purinyl)-L-cysteine rely on renal β-lyase for bioactivation, releasing reactive thiols that induce apoptosis or nephrotoxicity . The 3-oxocyclopentyl group’s stability against β-lyase cleavage could mitigate toxicity.
  • Glutathione Conjugation : Derivatives like S-(perfluoro-biphenyl)-L-cysteine () undergo glutathione conjugation, enhancing excretion but risking redox imbalance.

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